Quinupristin (mesylate) is a potent antibiotic that belongs to the class of streptogramins. It is primarily used in combination with dalfopristin to treat serious infections caused by certain strains of bacteria, particularly those resistant to vancomycin, such as vancomycin-resistant Enterococcus faecium and some staphylococci. The combination of quinupristin and dalfopristin is marketed under the brand name Synercid and is administered intravenously.
Quinupristin is derived from pristinamycin, a natural antibiotic produced by the bacterium Streptomyces pristinaespiralis. It is classified as a streptogramin antibiotic, which includes two subclasses: streptogramin A (quinupristin) and streptogramin B (dalfopristin). The two components work synergistically to enhance their antibacterial efficacy, making them more effective together than when used separately .
The synthesis of quinupristin involves complex organic reactions that typically start from natural products or semi-synthetic precursors. The detailed synthetic route includes multiple steps such as:
The synthetic methods may utilize techniques such as chromatography for purification and spectroscopic methods for structural confirmation .
Quinupristin undergoes several chemical reactions during its mechanism of action:
These reactions highlight quinupristin's role in disrupting bacterial protein synthesis, which is critical for its antibacterial effects .
Quinupristin acts primarily by inhibiting protein synthesis in bacteria. The mechanism can be summarized as follows:
Quinupristin exhibits several important physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and its therapeutic applications .
Quinupristin is primarily utilized in clinical settings for treating serious infections caused by resistant bacteria. Its applications include:
Quinupristin mesylate (C₅₄H₇₁N₉O₁₃S₂) is a semisynthetic derivative of pristinamycin IA, modified to enhance aqueous solubility and bioavailability. Its mesylate salt form confers stability and facilitates intravenous administration. The compound has a molecular weight of 1118.32 g/mol and features a complex polycyclic structure characteristic of streptogramin antibiotics [1] [5] [8]. Key structural elements include:
Table 1: Physicochemical Properties of Quinupristin Mesylate
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₅₄H₇₁N₉O₁₃S₂ | High-resolution MS |
Molecular Weight | 1118.32 g/mol | Calculated |
Solubility (Water) | 0.0445 mg/mL | ALOGPS prediction |
logP (Partition Coefficient) | 2.99 | ALOGPS prediction |
Hydrogen Bond Acceptors | 12 | ChemSpider data |
Hydrogen Bond Donors | 4 | ChemSpider data |
Rotatable Bonds | 10 | DrugBank analysis |
The molecule contains multiple chiral centers, with specific stereochemistry critical for antibacterial activity: (3S,6S,12R,15S,16R,19S,22S,25R) configuration in the peptide backbone [1]. X-ray crystallography studies confirm that the quinuclidinylthio moiety adopts a rigid conformation that optimizes ribosomal binding [1] [8]. Quinupristin mesylate demonstrates limited water solubility (0.0445 mg/mL) but improved solubility in organic solvents like ethanol, DMSO, and dimethylformamide [5] [8]. Its amphiphilic nature arises from hydrophobic macrocyclic regions and polar functional groups, facilitating interaction with both biological membranes and ribosomal targets [4] [8].
Table 2: Key Functional Groups and Their Roles
Functional Group | Location | Biological Role |
---|---|---|
Macrocyclic lactone | Core structure | Ribosomal binding scaffold |
3-Hydroxypyridine-2-carboxamide | Exocyclic substituent | Ribosomal interaction enhancement |
Quinuclidinylthioether | Side chain | Ribosomal binding affinity |
Dimethylaminophenyl | Aryl moiety | Membrane penetration facilitator |
Quinupristin belongs to the Type B streptogramins, a subclass of macrolactone antibiotics distinguished by their specific mechanism of ribosomal inhibition. Unlike Type A streptogramins (e.g., dalfopristin), which are polyunsaturated macrolactones, Type B compounds feature cyclic hexadepsipeptide structures [2] [6]. Key biochemical characteristics include:
Table 3: Comparative Features of Streptogramin Classes
Characteristic | Type B (Quinupristin) | Type A (Dalfopristin) |
---|---|---|
Chemical Class | Cyclic hexadepsipeptide | Polyunsaturated macrolactone |
Primary Target | Peptidyl transferase center (Late) | Peptidyl transferase center (Early) |
Effect on Protein Synthesis | Prevents chain elongation | Blocks aminoacyl-tRNA binding |
Antibacterial Spectrum | Gram-positive cocci | Gram-positive cocci & some Gram-negatives |
Bactericidal Activity | Weak alone | Moderate alone |
The 30:70 ratio of quinupristin to dalfopristin (marketed as Synercid®) exhibits bactericidal activity through sequential, cooperative ribosomal binding:
The synergy is quantifiable through fractional inhibitory concentration (FIC) indices, typically ≤0.5 against streptogramin-susceptible strains [3]. This combination reduces spontaneous resistance development from 10⁻⁶ (single component) to <10⁻¹⁰ (combination) [6].
Table 4: Ribosomal Binding Sites and Functional Impacts
Component | Binding Site on 50S Subunit | Primary Functional Consequence |
---|---|---|
Dalfopristin | Domain V (A2058 region) | Inhibits early peptide chain initiation |
Quinupristin | Adjacent hydrophobic pocket | Blocks peptide chain elongation/release |
Synergized Complex | Overlapping sites with allosteric linkage | Complete cessation of protein synthesis |
Quinupristin is a semisynthetic derivative of the natural streptogramin pristinamycin IA, with strategic modifications enhancing pharmacological properties:
These modifications collectively increase water solubility by 20-fold compared to the parent compound while maintaining potent ribosomal inhibition [4] [8]. The mesylate salt further optimizes crystallinity for pharmaceutical processing without altering the stereochemical configuration essential for antibacterial activity [5] [8].
Table 5: Structural Evolution from Pristinamycin IA to Quinupristin
Structural Feature | Pristinamycin IA | Quinupristin | Functional Impact |
---|---|---|---|
C-terminal group | Acetyl | 3-Hydroxypicolinoyl | ↑ Ribosomal binding affinity |
Heteroatom linkage | Ether (C-O-C) | Thioether (C-S-C) | ↑ Metabolic stability |
Solubilizing group | None | Methanesulfonate (mesylate) | ↑ Aqueous solubility |
Quinuclidine moiety | Present | Optimized stereochemistry | ↑ Target specificity |
pKa of tertiary amine | ~7.9 | ~8.28 | ↑ Cationic character at physiological pH |
The structural refinements in quinupristin mesylate exemplify rational antibiotic design where targeted modifications address pharmaceutical limitations of natural compounds while preserving or enhancing biological activity against resistant pathogens [4] [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: